REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=O)=[N:9][CH:10]=1)=[O:4].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([Cl:16])=[O:13])=[N:9][CH:10]=1)=[O:4]
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Name
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|
Quantity
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1 g
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Type
|
reactant
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Smiles
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COC(=O)C=1C=CC(=NC1)C(=O)O
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
this reaction mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
COC(=O)C=1C=CC(=NC1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |